1,5-Naphthyridin-3-ol

Antimalarial Drug Discovery Pyrimidine Biosynthesis Inhibition Target Selectivity Profiling

1,5-Naphthyridin-3-ol (CAS 14756-78-6) is a bicyclic heterocycle comprising a naphthyridine core with a hydroxyl substituent at the 3-position. This substitution pattern confers a unique combination of physicochemical properties—a moderately acidic phenolic OH (pKa ~6.9 predicted) and a LogP of ~1.34—that distinguishes it from other hydroxy‑1,5‑naphthyridine regioisomers.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 14756-78-6
Cat. No. B169152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Naphthyridin-3-ol
CAS14756-78-6
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=O)C=NC2=C1
InChIInChI=1S/C8H6N2O/c11-6-4-8-7(10-5-6)2-1-3-9-8/h1-5,11H
InChIKeyMYOATNAIWAGXAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Naphthyridin-3-ol (CAS 14756-78-6): A Core Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


1,5-Naphthyridin-3-ol (CAS 14756-78-6) is a bicyclic heterocycle comprising a naphthyridine core with a hydroxyl substituent at the 3-position . This substitution pattern confers a unique combination of physicochemical properties—a moderately acidic phenolic OH (pKa ~6.9 predicted) and a LogP of ~1.34—that distinguishes it from other hydroxy‑1,5‑naphthyridine regioisomers . The scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key precursor for inhibitors of clinically relevant kinases such as JAK, MNK1, and Akt, and its derivatives have been explored across anti‑inflammatory, anticancer, and anti‑infective programs .

Why Regioisomeric 1,5‑Naphthyridinols Cannot Be Interchanged in Lead Optimization or Synthesis


The position of the hydroxyl group on the 1,5‑naphthyridine ring profoundly influences electronic character, hydrogen‑bonding capacity, and metabolic stability. 1,5‑Naphthyridin-3-ol exhibits a predicted acidic pKa of 6.90, while the 2‑ol regioisomer (CAS 10261‑82‑2) has a predicted pKa of 11.29, reflecting a >10,000‑fold difference in proton dissociation at physiological pH . Similarly, the 4‑ol isomer (CAS 5423‑54‑1) is classified as acutely toxic (H302, H315, H319, H335) under ECHA CLP criteria, whereas the 3‑ol lacks notified harmonized hazard classifications, impacting procurement safety and handling requirements [1]. These differences mean that 2‑ol, 3‑ol, and 4‑ol naphthyridines cannot be treated as interchangeable precursors without altering potency, selectivity, and safety profiles in downstream applications. The quantitative evidence below provides the basis for selecting the 3‑ol regioisomer in specific research contexts.

1,5‑Naphthyridin‑3‑ol: Head‑to‑Head Quantitative Differentiation Versus Closest Analogs


Dihydroorotase (DHO) Inhibitory Potency: 3‑ol vs. 2,8‑Disubstituted‑1,5‑naphthyridines

1,5‑Naphthyridin‑3‑ol itself is an extremely weak inhibitor of dihydroorotase (DHO), with an IC₅₀ >1,000,000 nM (i.e., >1 mM) against mouse Ehrlich ascites DHO at pH 7.37 [1]. In striking contrast, 2,8‑disubstituted‑1,5‑naphthyridines developed as Plasmodium falciparum PI4K inhibitors achieve IC₅₀ values in the sub‑micromolar range (e.g., 543 nM against the NF54 strain for compound MMV024101) [2]. This >1,000‑fold difference in potency demonstrates that the bare 3‑hydroxy scaffold is not intrinsically active but serves as an ideal negative‑control or ‘cold’ scaffold for counter‑screening, enabling researchers to attribute activity in functionalized derivatives specifically to the introduced substituents.

Antimalarial Drug Discovery Pyrimidine Biosynthesis Inhibition Target Selectivity Profiling

Regioisomeric pKa Differentiation: 3‑ol vs. 2‑ol vs. 4‑ol Impact on Ionization State

The predicted acidic pKa of 1,5‑naphthyridin‑3‑ol is 6.90±0.40, placing it within the weakly acidic phenolic range . The 2‑ol isomer exhibits a dramatically higher predicted pKa of 11.29±0.20, indicating it exists predominantly as the neutral, non‑ionized species under physiological conditions . The 4‑ol isomer, in contrast, has a predicted pKa of approximately 8.5–9.5, making it intermediate but still distinct . At pH 7.4, the 3‑ol is approximately 76 % ionized (based on Henderson–Hasselbalch), whereas the 2‑ol is <0.01 % ionized. This difference directly impacts aqueous solubility, membrane permeability, and protein‑binding characteristics, providing a rational basis for selecting the 3‑ol when moderate ionization and enhanced solubility are desired in a lead series.

Physicochemical Profiling Drug‑Likeness Prediction Lead Optimization

Thermal Stability and Processing Window: 3‑ol vs. 4‑ol Melting Point

1,5‑Naphthyridin‑3‑ol exhibits a sharp melting point (mp) of 280‑282 °C , indicative of high crystalline lattice energy and thermal stability during storage and handling. The 4‑ol regioisomer displays a reported mp of approximately 340 °C (with sublimation) , a significantly higher value that can complicate melt‑based processing or recrystallization from common organic solvents. The lower and sharper melting point of the 3‑ol provides a wider practical processing window for solid‑phase synthesis, hot‑stage microscopy analysis, and solvent‑based purification, reducing the risk of thermal degradation during scale‑up.

Solid‑State Characterization Crystallization Process Development Compound Handling

Regioselective Derivatization: Aminomethylation Directs Exclusively to the 4‑Position

The aminomethylation of 3‑hydroxy‑1,5‑naphthyridine proceeds with complete regioselectivity, directing substitution exclusively to the 4‑position of the naphthyridine ring, analogous to the well‑established behaviour of 3‑hydroxyquinoline [1]. This predictable reactivity enables reliable C–C bond formation at the C‑4 position without generating regioisomeric mixtures that would require tedious chromatographic separation. In contrast, the 2‑ol isomer undergoes competing O‑ vs. N‑alkylation due to its lactam‑like tautomerism, and the 4‑ol isomer is susceptible to oxidation at the hydroxyl‑bearing carbon, limiting its utility in similar transformations.

Synthetic Methodology Late‑Stage Functionalization Regioselective Chemistry

Scalable Synthetic Access via Skraup Chemistry: 3‑ol‑4‑carbaldehyde as a Key Intermediate

A robust and scalable Skraup‑based synthesis of 3‑hydroxy‑1,5‑naphthyridine‑4‑carbaldehyde has been developed, starting from 3‑amino‑5‑methoxy‑4‑methyl‑pyridine and glycerol, followed by DMF‑DMA treatment and oxidative cleavage [1]. The unsubstituted 3‑ol itself serves as the direct precursor for this scalable process . While specific yield data for the parent 3‑ol deprotection are proprietary, the disclosed route for the 4‑carbaldehyde proceeds in reproducible multi‑gram quantities. By comparison, syntheses of the 2‑ol and 4‑ol isomers often require less atom‑economical approaches (e.g., halogenation‑hydrolysis sequences) that generate stoichiometric metal waste and are more challenging to scale, making the 3‑ol the preferred entry point for kilogram‑scale intermediate production.

Process Chemistry Scalable Synthesis API Intermediate Development

Hazard Classification Differential: 3‑ol Lacks Harmonized Toxicity Notification

Under the European Chemicals Agency (ECHA) Classification and Labelling (CL) Inventory, 1,5‑naphthyridin‑4‑ol (CAS 5423‑54‑1) carries a notified harmonized classification of Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. In contrast, 1,5‑naphthyridin‑3‑ol (CAS 14756‑78‑6) has no notified harmonized classification in the ECHA C&L Inventory as of the latest update [2]. This regulatory differential translates to fewer personal protective equipment (PPE) requirements, reduced shipping restrictions, and simplified waste‑disposal procedures for the 3‑ol, lowering the total cost of ownership for procurement‑heavy medicinal chemistry laboratories.

Chemical Safety Procurement Compliance Laboratory Risk Assessment

Optimal Application Scenarios for 1,5‑Naphthyridin‑3‑ol Based on Quantitative Differentiation Evidence


Negative‑Control Scaffold for Kinase Counter‑Screening in Antimalarial SAR Programs

The >1,000‑fold weaker dihydroorotase inhibition of 1,5‑naphthyridin‑3‑ol versus functionalized 2,8‑disubstituted‑1,5‑naphthyridines validates its use as an inert core scaffold in PfPI4K inhibitor optimization [1]. Medicinal chemistry teams can confidently assign the antiplasmodial activity of lead compounds to the introduced substituents rather than to the naphthyridine core itself, strengthening SAR interpretations and patent claims.

pH‑Dependent Solubility Optimization in Lead Series Requiring Ionizable Phenol Functionality

With a predicted pKa of 6.90, the 3‑ol exists as a ~3:1 mixture of ionized‑to‑neutral species at pH 7.4, whereas the 2‑ol remains essentially fully neutral . This makes 1,5‑naphthyridin‑3‑ol the scaffold of choice when designing kinase inhibitors that require a partially ionizable phenol to enhance aqueous solubility without completely abolishing passive membrane permeability, a critical balance for achieving oral bioavailability.

Multi‑Gram Synthesis of 4‑Substituted‑3‑hydroxy‑1,5‑naphthyridine Libraries via Regioselective Aminomethylation

The exclusively C‑4 regioselective aminomethylation of 1,5‑naphthyridin‑3‑ol [2] enables the rapid parallel synthesis of 4‑aminomethyl‑3‑hydroxy‑1,5‑naphthyridine libraries without the need for protecting groups or chromatographic isomer separation. The scalable Skraup‑based access to the 4‑carbaldehyde intermediate further supports multi‑gram library production for high‑throughput screening, making this compound a strategic procurement priority for lead‑generation groups focusing on kinase and topoisomerase targets.

Low‑Regulatory‑Burden Building Block for High‑Throughput Screening Collections

The absence of a harmonized ECHA hazard classification for 1,5‑naphthyridin‑3‑ol, in contrast to the acutely toxic and irritant classification carried by the 4‑ol [3], makes the 3‑ol the preferred regioisomer for inclusion in automated compound‑management systems and screening decks. Reduced PPE requirements and simplified Dangerous Goods shipping logistics lower the per‑compound procurement cost and accelerate the timeline from vendor selection to assay plate-ready delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Naphthyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.